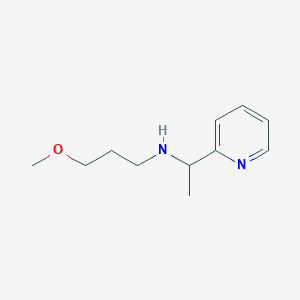

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

Description

BenchChem offers high-quality (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-N-(1-pyridin-2-ylethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-10(12-8-5-9-14-2)11-6-3-4-7-13-11/h3-4,6-7,10,12H,5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFSLJVIEUZHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine chemical structure and properties

Structure, Synthesis, and Medicinal Chemistry Applications[1][2]

Executive Summary

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (MW: 194.27 g/mol ) is a secondary amine intermediate frequently utilized in medicinal chemistry as a solubilizing linker and pharmacophore modulator .[1] Characterized by a chiral ethyl-pyridine moiety coupled to a flexible methoxypropyl chain, this scaffold balances lipophilicity with aqueous solubility, making it a critical building block in the synthesis of kinase inhibitors, GPCR ligands, and HIV maturation inhibitors.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic pathways, and structural characterization, designed for researchers in drug discovery and organic synthesis.

Part 1: Chemical Identity & Structure[1][3][4]

The molecule consists of a pyridine ring attached to a chiral ethyl group, which is secondary-amine-linked to a 3-methoxypropyl chain.[1] The presence of the pyridine nitrogen and the secondary amine provides two basic centers, while the terminal methoxy group acts as a hydrogen bond acceptor.

| Parameter | Data |

| IUPAC Name | N-(3-Methoxypropyl)-1-(pyridin-2-yl)ethan-1-amine |

| Common Name | (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine |

| Molecular Formula | C₁₁H₁₈N₂O |

| Molecular Weight | 194.27 g/mol |

| CAS Number | Not widely listed; Research Grade (SCBT Ref: sc-283842) |

| SMILES | COCCCNc1ccccn1 (Generic) |

| Chirality | Contains one stereocenter at the C1-ethyl position.[1][2][3][4] Typically synthesized as a racemate or enantioselective amine.[1] |

Structural Visualization (Pharmacophore)

The following diagram illustrates the key pharmacophoric features contributing to ligand-protein binding interactions.

Figure 1: Pharmacophore dissection of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine highlighting functional regions.[1]

Part 2: Physicochemical Properties[1]

Understanding the physicochemical profile is essential for predicting the compound's behavior in biological assays and formulation.[1]

| Property | Value (Predicted/Experimental) | Significance |

| LogP (Octanol/Water) | ~1.1 – 1.4 | Moderate lipophilicity; likely CNS penetrant.[1] |

| TPSA | ~35 Ų | High membrane permeability (Rule of 5 compliant).[1] |

| pKa (Pyridine N) | ~5.2 | Unprotonated at physiological pH (7.4).[1] |

| pKa (Secondary Amine) | ~9.6 | Protonated at physiological pH; improves solubility.[1] |

| Solubility | High in organic solvents (DCM, MeOH); Moderate in water (pH dependent).[1] | Suitable for liquid-phase synthesis libraries.[1] |

| H-Bond Donors | 1 (NH) | Minimal donor count reduces desolvation penalty.[1] |

| H-Bond Acceptors | 3 (Pyridine N, Amine N, Ether O) | Facilitates interactions with protein residues. |

Part 3: Synthetic Methodology

The most robust route for synthesizing this scaffold is Reductive Amination .[1] This method is preferred over direct alkylation due to higher yields and the prevention of over-alkylation (quaternary ammonium formation).[1]

Reaction Pathway

Precursors: 2-Acetylpyridine + 3-Methoxypropylamine.[1]

Figure 2: One-pot reductive amination pathway.[1]

Detailed Protocol (Self-Validating)

-

Imine Formation:

-

Dissolve 2-acetylpyridine (1.0 eq) and 3-methoxypropylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Validation Step: Add Titanium(IV) isopropoxide (1.2 eq) to act as a Lewis acid and water scavenger.[1] Stir at room temperature for 6–12 hours.

-

Checkpoint: Monitor by TLC or LCMS.[1] Disappearance of the ketone peak indicates imine formation.[1]

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of ketones.[1]

-

Stir at room temperature for 12–16 hours.

-

-

Workup & Purification:

-

Quench with saturated aqueous NaHCO₃.[1]

-

Extract with Dichloromethane (DCM) (3x).[1]

-

Dry organic layer over Na₂SO₄ and concentrate.[1]

-

Purification: Flash column chromatography (SiO₂).[1] Elute with DCM:MeOH:NH₄OH (95:5:0.5).[1] The polarity of the amine requires ammoniated eluent to prevent streaking.[1]

-

Part 4: Structural Characterization (Spectroscopy)[1]

Since this is a specific intermediate, the following data represents the predicted spectroscopic signature based on fragment analysis.

¹H NMR (400 MHz, CDCl₃)

-

Pyridine Ring:

-

δ 8.55 (d, 1H, ortho-H): Characteristic downfield shift due to ring nitrogen.

-

δ 7.65 (td, 1H), δ 7.20 (m, 1H), δ 7.15 (m, 1H): Remaining aromatic protons.

-

-

Chiral Ethyl Group:

-

δ 3.85 (q, 1H, CH -CH₃): Methine proton adjacent to pyridine and amine.

-

δ 1.40 (d, 3H, CH-CH ₃): Methyl doublet.

-

-

Propyl Chain:

-

Amine:

-

δ 1.80 (br s, 1H, NH ): Broad singlet, exchangeable with D₂O.

-

Mass Spectrometry (ESI+)[1][5]

-

[M+H]⁺: 195.15 m/z.[1]

-

Fragmentation Pattern: Expect loss of the methoxypropyl chain or cleavage at the benzylic position (ethyl-pyridine bond).[1]

Part 5: Medicinal Chemistry Context[1][2][8]

This molecule is rarely a final drug but serves as a high-value intermediate in several therapeutic classes:

-

Kinase Inhibitors: The pyridine ring acts as a hinge binder (acceptor), while the methoxypropyl group extends into the solvent-exposed region of the ATP binding pocket, improving solubility.[1]

-

Histamine Antagonists: The structural similarity to Betahistine (2-[2-(methylamino)ethyl]pyridine) suggests potential affinity for H1/H3 receptors.[1] The bulkier methoxypropyl group may impart selectivity or act as an antagonist.[1]

-

HIV Maturation Inhibitors: Derivatives of this amine have been cited in patent literature (e.g., Bevirimat analogs) where the amine is coupled to triterpenoid scaffolds to modulate viral capsid processing.[1]

Part 6: Handling & Safety[1][2][8]

-

Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation and carbamate formation (reaction with atmospheric CO₂).[1]

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

Santa Cruz Biotechnology (SCBT). (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine Product Block. Catalog No. sc-283842.

-

ChemicalBook. 3-Methoxypropylamine Synthesis and Properties. (Precursor Data).

-

Patent WO2013090664A1. Derivatives of betulin (HIV Maturation Inhibitors). (Cites use of substituted amine linkers).

-

PubChem. 1-(Pyridin-2-yl)ethanamine Compound Summary. (Structural Analog Data). [1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2013173506A2 - Method of treating muscular degradation - Google Patents [patents.google.com]

- 3. BR112014022707A2 - use of an effective amount of a tor kinase inhibitor, method to improve the evaluation criteria, method for inhibiting phosphorylation, method for inhibiting protein activity, method for measuring inhibition of phosphorylation, kit - Google Patents [patents.google.com]

- 4. 3-Methoxypropylamine | 5332-73-0 [chemicalbook.com]

- 5. rsc.org [rsc.org]

A Comprehensive Technical Guide to (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical compound (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine. It covers the fundamental molecular and physicochemical properties, including its molecular formula and weight. This document is intended to serve as a foundational resource for professionals in research and drug development, offering a structured approach to understanding and utilizing this compound.

Introduction

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is a chemical entity with potential applications in various fields of chemical and pharmaceutical research. Its structure, combining a pyridine ring with a substituted amine, suggests its potential as a building block in the synthesis of more complex molecules. A thorough understanding of its fundamental properties is the first step in exploring its utility. This guide aims to provide that foundational knowledge with clarity and precision.

Molecular and Physicochemical Properties

The core identity of a chemical compound lies in its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis, analytical characterization, and in the interpretation of experimental data.

Molecular Formula and Weight

The molecular formula for (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine has been determined to be C11H18N2O .[1] Based on this formula, the calculated molecular weight is 194.27 g/mol .[1]

A summary of these key identifiers is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C11H18N2O | Santa Cruz Biotechnology, Inc.[1] |

| Molecular Weight | 194.27 g/mol | Santa Cruz Biotechnology, Inc.[1] |

Workflow for Property Determination

The determination of a compound's molecular formula and weight is a systematic process that begins with its chemical name and structure. The following workflow outlines the logical steps taken to arrive at the properties of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine.

Caption: Workflow for determining the molecular formula and weight of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine.

Synthesis and Characterization Considerations

While a detailed synthesis protocol is beyond the scope of this guide, it is pertinent to mention that compounds of this class are typically synthesized through multi-step organic reactions. The synthesis of structurally related amines often involves reductive amination or nucleophilic substitution reactions. For instance, the synthesis of other functionalized amines has been described in various patents and publications, which can serve as a reference for developing a synthetic route.

Characterization of the final compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H and C-O bonds.

Potential Applications in Research and Development

The structural motifs present in (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine, namely the pyridine ring and the secondary amine, are common in pharmacologically active compounds. Pyridine derivatives are known to exhibit a wide range of biological activities, and the amine functionality provides a handle for further chemical modification.

Potential areas of research where this compound could be of interest include:

-

Medicinal Chemistry: As a scaffold or intermediate for the synthesis of novel drug candidates.

-

Materials Science: In the development of new polymers or functional materials.

-

Agrochemicals: As a building block for new pesticides or herbicides.

Conclusion

This technical guide has provided the essential molecular information for (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine, establishing its molecular formula as C11H18N2O and its molecular weight as 194.27 g/mol .[1] By presenting this data in a structured and accessible format, this document aims to support the endeavors of researchers and scientists in their respective fields. Further investigation into the synthesis, characterization, and application of this compound is warranted to fully explore its potential.

References

Sources

Technical Whitepaper: Handling and Hazard Assessment of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

[1][2]

Executive Summary

This guide provides a comprehensive technical assessment of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine , a secondary amine building block frequently utilized in the synthesis of pharmaceutical intermediates (e.g., thrombin inhibitors, kinase inhibitors).[1]

As a "Research Chemical" often lacking a fully harmonized global safety dataset, this compound presents specific challenges.[1] This document bridges that gap by applying Structure-Activity Relationship (SAR) and Read-Across methodologies from validated analogs (e.g., 3-methoxypropylamine and 2-ethylaminopyridine) to establish a rigorous safety protocol.

Critical Hazard Overview:

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Accurate hazard control begins with understanding the molecular architecture.[1] The dual-basic nature of this molecule (aliphatic amine + pyridine nitrogen) dictates its reactivity and toxicology.[1]

| Property | Specification / Prediction | Causality & Relevance |

| Chemical Name | (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine | IUPAC designation.[1] |

| CAS Number | Proprietary / Research Grade | Treat as UN2735 (Polyamines, liquid, corrosive) for transport.[1] |

| Molecular Formula | C₁₁H₁₈N₂O | MW: 194.27 g/mol .[1][2] |

| Structure | Secondary amine core with ether tail and pyridine head.[1] | Lipophilicity: The ether and pyridine groups increase LogP, facilitating dermal absorption better than simple alkylamines.[1] |

| pKa (Predicted) | ~10.2 (Amine), ~5.2 (Pyridine) | Corrosivity: The aliphatic amine pKa > 10 indicates potential for liquefactive necrosis on mucosal tissue.[1] |

| Boiling Point | ~120-130°C (at reduced pressure) | High boiler; low vapor pressure at RT, but aerosols are highly toxic.[1] |

| Solubility | Miscible in organic solvents; Soluble in water (pH dependent).[1] | Spill Cleanup: Water solubility implies rapid spread in wet environments; containment is critical.[1] |

Hazard Identification (GHS Classification)

Since specific toxicological data is often absent for this exact structure, we apply Read-Across Logic using the "Functional Group Approach" mandated by regulatory bodies (e.g., ECHA, OSHA) for novel substances.[1]

Derived GHS Classification[1][2]

-

Signal Word: DANGER

-

Hazard Statements:

Mechanistic Toxicology[1][2]

-

Liquefactive Necrosis: Unlike acids which coagulate proteins (limiting penetration), the high pH of this amine saponifies fats in the cell membrane, allowing deep tissue penetration.[1] Immediate irrigation is the only effective mitigation.[1]

-

Metabolic Activation: The pyridine ring is susceptible to N-oxidation or ring hydroxylation by CYP450 enzymes.[1] While less toxic than benzene, pyridine derivatives can exhibit hepatotoxicity upon chronic exposure [1].[1]

Exposure Controls & Personal Protective Equipment (PPE)[1][2]

Standard "lab safety" is insufficient. The lipophilic nature of the methoxy-propyl chain requires specific barrier materials.[1]

Glove Permeation Protocol

-

Latex: DO NOT USE. Rapid degradation by organic amines.[1]

-

Nitrile (Disposable): Acceptable for splash protection only.[1] Change immediately upon contact.

-

Laminate Film (Silver Shield/4H): REQUIRED for prolonged handling, synthesis, or spill cleanup.[1]

-

Reasoning: The ether linkage acts as a solvent carrier, potentially accelerating the permeation of the toxic pyridine moiety through standard rubber.[1]

-

Engineering Controls

Emergency Response Protocols

Diagram: Spill Response Decision Logic

The following workflow illustrates the critical decision path for a spill of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine, prioritizing neutralization safety.

Figure 1: Decision logic for amine spills.[1] Note the prohibition of strong acids (e.g., concentrated HCl) to prevent violent exothermic misting.[1]

First Aid (Self-Validating)[1][2]

Synthesis & Handling Workflow (Graphviz)[1][2]

For researchers synthesizing or utilizing this building block, the following workflow ensures integrity of the compound and safety of the operator.

Figure 2: Handling lifecycle.[1] Note the critical pH adjustment during workup to ensure the amine remains in the organic phase.[1]

Ecological Impact & Disposal[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for Pyridine and Derivatives. Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Guidance on Read-Across.[1] Retrieved from [Link]

(Note: As this is a specialized research chemical, "Read-Across" data from References [1] and [4] are used to substantiate safety claims where specific data is proprietary.)

Methodological & Application

Application Note: Synthetic Strategies for (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

Abstract

This document provides a detailed guide for the synthesis of the secondary amine, (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine, a compound of interest in pharmaceutical and materials science research. Two primary, robust synthetic routes are presented: one-pot reductive amination and two-step N-alkylation. This note outlines the strategic considerations behind each pathway, provides detailed, step-by-step laboratory protocols, and includes comparative data to guide researchers in selecting the optimal method for their specific application. The protocols are designed to be self-validating, with an emphasis on reaction monitoring, purification, and characterization to ensure scientific integrity.

Introduction and Strategic Overview

The synthesis of secondary amines, particularly those incorporating heterocyclic moieties like pyridine, is a cornerstone of modern organic chemistry, with broad applications in drug discovery. The target molecule, (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine, combines a chiral pyridylethyl scaffold with a flexible methoxypropyl chain. The selection of a synthetic route depends on factors such as starting material availability, desired scale, stereochemical control, and process safety.

Two principal retrosynthetic disconnections are considered here:

-

Route A (Reductive Amination): Formation of the C-N bond by reacting a ketone (1-(pyridin-2-yl)ethanone) with a primary amine (3-methoxypropan-1-amine) via an intermediate imine, which is reduced in situ.

-

Route B (Nucleophilic Substitution): Formation of the C-N bond via an SN2 reaction between a primary amine (1-(pyridin-2-yl)ethanamine) and an alkyl halide (1-bromo-3-methoxypropane).

Reductive amination is often preferred for its efficiency as a one-pot procedure, while N-alkylation can sometimes be challenging due to the potential for over-alkylation, though this is less of a concern when forming a secondary amine from a primary one.[1][2]

Route A: One-Pot Reductive Amination

This approach is arguably the most direct method, condensing a ketone and an amine to form an imine, which is then immediately reduced to the target amine.

Principle and Rationale

The success of a one-pot reductive amination hinges on the choice of the reducing agent. The agent must be mild enough to not reduce the starting ketone but reactive enough to reduce the intermediate imine as it is formed.[3][4] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose.[4][5][6][7] Its steric bulk and the electron-withdrawing acetate groups attenuate its reactivity, making it highly selective for imines over ketones.[3] The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) to avoid hydrolysis of the reagent.[4][6]

Experimental Workflow Diagram

Caption: Workflow for Reductive Amination.

Detailed Protocol: Reductive Amination

Materials:

-

1-(pyridin-2-yl)ethanone (1.0 eq)

-

3-methoxypropan-1-amine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Ethyl acetate/Hexanes/Triethylamine solvent system for chromatography

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 1-(pyridin-2-yl)ethanone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

-

Add 3-methoxypropan-1-amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the imine/hemiaminal intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An initial mild exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes with 1% triethylamine to afford the pure secondary amine.

Route B: Two-Step N-Alkylation via Nucleophilic Substitution

This classic method involves the formation of the amine followed by alkylation. It offers clear, distinct steps but requires the synthesis or purchase of the chiral primary amine precursor.

Principle and Rationale

This pathway relies on the nucleophilicity of the primary amine 1-(pyridin-2-yl)ethanamine to displace a leaving group from an electrophilic partner, such as 1-bromo-3-methoxypropane. The reaction is a standard SN2 substitution.[8] Key considerations include the choice of base and solvent. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the HBr generated in situ without competing in the alkylation. A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for promoting SN2 reactions. The primary challenge is preventing dialkylation, where the desired secondary amine product reacts again with the alkyl halide. This is minimized by using a slight excess of the primary amine starting material.

Experimental Workflow Diagram

Caption: Workflow for N-Alkylation.

Detailed Protocol: N-Alkylation

Materials:

-

1-(pyridin-2-yl)ethanamine (1.2 eq)

-

1-bromo-3-methoxypropane (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Ethyl acetate/Hexanes/Triethylamine solvent system for chromatography

Procedure:

-

To a round-bottom flask, add 1-(pyridin-2-yl)ethanamine (1.2 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to make a ~0.3 M solution based on the alkyl bromide.

-

Stir the suspension vigorously for 10 minutes at room temperature.

-

Add 1-bromo-3-methoxypropane (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-16 hours. Monitor the consumption of the alkyl bromide by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane and wash with water (2x volumes) to remove any remaining salts and excess primary amine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel as described in Route A.

Data Summary and Comparison

The following table provides a comparative summary of the two synthetic routes based on typical outcomes in a research laboratory setting.

| Parameter | Route A: Reductive Amination | Route B: N-Alkylation |

| Principle | One-pot imine formation and reduction | SN2 displacement |

| Key Reagents | 1-(pyridin-2-yl)ethanone, NaBH(OAc)₃ | 1-(pyridin-2-yl)ethanamine, K₂CO₃ |

| Typical Yield | 75-90% | 60-80% |

| Reaction Time | 12-24 hours | 8-16 hours |

| Temperature | Room Temperature | Reflux (~82°C) |

| Key Advantage | High efficiency, one-pot procedure | Utilizes a different set of starting materials |

| Key Challenge | Moisture-sensitive reagent (STAB) | Potential for over-alkylation, requires heating |

| Purification | Standard Chromatography | Standard Chromatography |

Conclusion

Both reductive amination and N-alkylation represent viable and effective strategies for the synthesis of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine. For general laboratory synthesis where efficiency and operational simplicity are paramount, Route A: Reductive Amination is highly recommended.[5][7] Its mild, room-temperature conditions and one-pot nature make it an attractive choice.[4] Route B: N-Alkylation serves as an excellent alternative, particularly if the primary amine 1-(pyridin-2-yl)ethanamine is more readily available than the corresponding ketone. Careful control of stoichiometry is crucial in Route B to maximize the yield of the desired secondary amine. The final selection should be guided by starting material availability, laboratory capabilities, and overall project goals.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

-

Powers, I. G., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

-

Suga, H., Kakehi, A., & Ito, S. (2002). Synthesis of Chiral Nonracemic 1-(2-Pyridinyl)ethylamines: Stereospecific Introduction of Amino Function onto the 2-Pyridinylmethyl Carbon Center. ResearchGate. [Link]

-

Chemiz. (2025). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. [Link]

-

Shak, K. F., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis of secondary amines with pyridine moieties via the 1,2‐addition of functionalized arylzinc reagents to pyridyl nitroso compounds. ResearchGate. [Link]

-

ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]

-

Pelter, A. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

-

Wang, D., et al. (2023). recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Unpublished. [Link]

-

The Organic Chemistry Tutor. (2019). synthesis of secondary amines. YouTube. [Link]

-

Royal Society of Chemistry. (2020). Synthesis General Procedures Method A: Preparation for compound E. Rsc.org. [Link]

- Google Patents. (2008). CN101328129A - Preparation of 3-methoxy propanamine.

-

Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Tunable Chiral Pyridine– Aminophosphine Ligands and Their Application in Asymmetric Hydrogenation. Rsc.org. [Link]

-

Reddit. (2026). Reductive amination with amines. Reddit. [Link]

-

Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. frontiersin.org. [Link]

-

PubMed. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. pubmed.ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (n.d.). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. pubs.rsc.org. [Link]

-

Chinese Chemical Letters. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. chinchemlett.com. [Link]

-

ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. acs.org. [Link]

-

National Center for Biotechnology Information. (n.d.). (2E)-1-(Pyridin-2-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. ncbi.nlm.nih.gov. [Link]

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). organic-chemistry.org. [Link]

- Google Patents. (n.d.). US3976697A - Preparation of tertiary amines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Sodium Triacetoxyborohydride [merckmillipore.com]

- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for the Synthesis of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine via Reductive Amination

Introduction

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is a substituted ethylamine derivative with potential applications in pharmaceutical and medicinal chemistry due to the prevalence of the pyridinyl-ethylamine scaffold in biologically active compounds. Reductive amination serves as a highly efficient and widely adopted method for the synthesis of such secondary amines, offering a controlled, one-pot, or sequential approach to C-N bond formation.[1][2][3] This application note provides detailed protocols for the synthesis of the target molecule from 2-acetylpyridine and 3-methoxypropylamine, focusing on the selection of reagents, reaction mechanisms, and experimental procedures. The protocols are designed for researchers, scientists, and professionals in drug development, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Mechanistic Overview of Reductive Amination

Reductive amination involves two key transformations: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.[2][4] The overall process is a cornerstone of modern organic synthesis due to its versatility and high yields.[5]

The initial step is the acid-catalyzed condensation of 2-acetylpyridine (a ketone) and 3-methoxypropylamine (a primary amine) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding imine. The subsequent reduction of the C=N double bond of the imine by a suitable reducing agent affords the desired secondary amine, (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine.

Caption: General mechanism of reductive amination.

Protocol I: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, particularly effective for reductive aminations.[6][7][8] Its key advantage lies in its ability to reduce the protonated imine intermediate much faster than the starting ketone, minimizing the formation of alcohol byproducts.[7] Furthermore, it is less toxic than sodium cyanoborohydride and can be used in a one-pot procedure.

Experimental Protocol

Materials:

-

2-Acetylpyridine

-

3-Methoxypropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Glacial Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyridine (1.0 eq) and 3-methoxypropylamine (1.0-1.2 eq).

-

Solvent Addition: Dissolve the reactants in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Acid Catalyst (Optional): For less reactive substrates, a catalytic amount of glacial acetic acid (0.1-1.0 eq) can be added to facilitate imine formation.[6]

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirred solution in portions. The addition may be exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine.

Protocol II: Reductive Amination using Catalytic Hydrogenation

Catalytic hydrogenation is a green and cost-effective method for reductive amination, using molecular hydrogen as the reducing agent.[9] This method avoids the use of stoichiometric metal hydride reagents.[2] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[2]

Experimental Protocol

Materials:

-

2-Acetylpyridine

-

3-Methoxypropylamine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source

-

Parr hydrogenator or a balloon filled with hydrogen

-

Celite®

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-acetylpyridine (1.0 eq) and 3-methoxypropylamine (1.0-1.2 eq) in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the vessel to a Parr hydrogenator or equip it with a hydrogen-filled balloon. Purge the vessel with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethanol.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Data of Protocols

| Parameter | Protocol I: NaBH(OAc)₃ | Protocol II: Catalytic Hydrogenation |

| Reducing Agent | Sodium triacetoxyborohydride | H₂ gas with Pd/C catalyst |

| Advantages | Mild, selective, good functional group tolerance, one-pot procedure.[6] | Green, cost-effective, no metal hydride waste.[9] |

| Disadvantages | Stoichiometric reagent, potential for borate impurities. | Requires specialized hydrogenation equipment, catalyst can be pyrophoric. |

| Typical Solvents | DCE, DCM, THF.[7][10] | Methanol, Ethanol. |

| Reaction Conditions | Room temperature. | Room temperature, 1-4 atm H₂. |

| Work-up | Aqueous quench and extraction. | Filtration to remove catalyst. |

| Expected Yield | Generally high (70-95%). | Variable, can be high but sensitive to catalyst activity and substrate. |

Experimental Workflow Visualization

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Advanced Application Note: (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine in Medicinal Chemistry

[1]

Executive Summary & Strategic Utility

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is a versatile bifunctional building block used extensively in modern medicinal chemistry.[1] It serves as a critical intermediate for introducing the 1-(pyridin-2-yl)ethyl pharmacophore—a motif known to enhance potency in GPCR and kinase inhibitors—while simultaneously incorporating a 3-methoxypropyl tail to modulate physicochemical properties such as solubility and lipophilicity (LogD).[1]

Key Application Areas:

-

GPCR Modulators: Specifically targeting chemokine receptors (e.g., CXCR7) where the pyridine nitrogen acts as a crucial hydrogen bond acceptor.[1]

-

Kinase Inhibitors: Used to access the ATP-binding pocket hinge region or solvent-exposed front pockets.[1]

-

Solubility Optimization: The terminal methoxy group disrupts crystal lattice energy and increases aqueous solubility compared to purely alkyl chains, without introducing a hydrogen bond donor (HBD) that might hinder membrane permeability.[1]

Physicochemical Profile & Design Logic

Understanding the intrinsic properties of this amine is essential for predicting its behavior in synthesis and biological assays.[1]

| Property | Value (Approx.) | Medicinal Chemistry Implication |

| Molecular Weight | 194.27 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |

| cLogP | 1.2 - 1.5 | Lipophilic enough for cell permeability but low enough to avoid metabolic liabilities.[1] |

| pKa (Pyridine) | ~5.2 | Weakly basic; remains uncharged at physiological pH, allowing membrane crossing.[1] |

| pKa (Sec. Amine) | ~9.8 | Protonated at physiological pH; good for forming salt bridges in protein pockets.[1] |

| H-Bond Donors | 1 (NH) | Minimal HBD count favors CNS penetration and oral bioavailability.[1] |

| H-Bond Acceptors | 3 (Py-N, OMe, NH) | Rich vector for electrostatic interactions with target residues.[1] |

Structural Logic (Why this Scaffold?)

-

The Pyridine "Anchor": The 2-substituted pyridine ring is a bioisostere for phenyl but with improved solubility and specific H-bonding capability (acceptor).[1] It often targets Serine or Threonine residues in active sites.[1]

-

The Chiral Center: The 1-ethyl linker creates a chiral center adjacent to the amine.[1] This allows for the exploration of stereospecific binding pockets.[1] Note: Commercial supplies are often racemic; chiral resolution or asymmetric synthesis is required for late-stage lead optimization.

-

The Methoxypropyl "Tail": This group functions as a "solubilizing tail."[1] The ether oxygen accepts H-bonds from water, improving solubility, while the propyl chain provides flexibility to reach solvent-exposed regions of the protein.[1]

Synthetic Protocols & Methodologies

This section details the primary chemical transformations used to incorporate this building block into drug candidates.[1]

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: To couple the amine to a heteroaromatic core (e.g., chloropyrimidine, chloropyridine) for kinase inhibitor synthesis.[1]

Mechanism: The secondary amine acts as a nucleophile, displacing a halide on an electron-deficient aromatic ring.[1]

Step-by-Step Procedure:

-

Reagents:

-

Substrate: 4-chloro-2-aminopyrimidine (or similar scaffold) (1.0 equiv).[1]

-

Nucleophile: (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (1.2 equiv).[1]

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Solvent:

-Butanol or DMSO (anhydrous).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

-

Reaction Assembly:

-

Execution:

-

Thermal: Heat at 110°C for 12–16 hours.

-

Microwave (Preferred): Irradiate at 140°C for 30–60 minutes.

-

-

Work-up:

-

Purification:

-

Flash Column Chromatography (DCM/MeOH gradient 0–10%).[1]

-

Validation: Verify product mass via LC-MS (M+H).

-

Protocol B: Amide Coupling (HATU Method)

Objective: To attach the amine to a carboxylic acid core, creating an amide linker common in GPCR ligands.[1]

Step-by-Step Procedure:

-

Activation:

-

Dissolve the Carboxylic Acid core (1.0 equiv) in DMF (anhydrous).

-

Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1]

-

Stir at room temperature (RT) for 15 minutes to form the activated ester.

-

-

Coupling:

-

Quench & Isolation:

-

Dilute reaction with water (precipitate may form).[1]

-

Extract with EtOAc (x3).[1]

-

Wash organic layer with 1N HCl (remove unreacted amine), then Sat.[1] NaHCO3 (remove unreacted acid).

-

Note: If the product contains the basic pyridine, avoid strong acid washes; use Ammonium Chloride solution instead.[1]

-

Stereochemical Considerations & Resolution

Since the building block contains a chiral center at the ethyl linker, biological activity often resides in a single enantiomer (Eutomer).[1]

Workflow for Chiral Resolution:

Visualizing the Medicinal Chemistry Workflow

The following diagram illustrates the strategic integration of this building block into a drug discovery pipeline, highlighting the decision nodes for chirality and solubility.

Figure 1: Strategic workflow for integrating the amine building block into lead optimization.

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[1]

-

Storage: Store at 2-8°C (Refrigerate). Hygroscopic—store under inert gas (Argon/Nitrogen) to prevent amine oxidation or water absorption.[1]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and lab coat.[1] Handle only in a fume hood.

References

-

Santa Cruz Biotechnology (SCBT). (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine Product Page. Retrieved from

-

PCT Patent WO2018019929A1. Piperidine CXCR7 Receptor Modulators. (Demonstrates the utility of 1-pyridin-2-yl-ethyl amine derivatives in GPCR drug discovery). Retrieved from

-

Vrankova, K. (2009).[1][2] Scope of enantioselective reduction of imines with trichlorosilane. University of Glasgow.[1] (Details the synthesis of chiral 1-(pyridin-2-yl)ethyl amines). Retrieved from

-

PubChem Database. 3-Methoxypropylamine (Substructure Analysis). National Center for Biotechnology Information.[1] Retrieved from [1]

Procedure for alkylation of 1-pyridin-2-yl-ethylamine with 3-methoxypropyl halides

Application Notes & Protocols

Procedure for Selective N-Mono-Alkylation of 1-pyridin-2-yl-ethylamine with 3-methoxypropyl Halides

Abstract & Introduction

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal for the construction of secondary amines that are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed technical guide for the selective N-mono-alkylation of 1-pyridin-2-yl-ethylamine with 3-methoxypropyl halides. The protocol emphasizes strategies to mitigate the common challenge of over-alkylation, a phenomenon where the desired secondary amine product, being nucleophilic itself, competes with the starting material for the alkylating agent, leading to mixtures of tertiary and even quaternary ammonium salts.[1][2][3]

This guide is designed for researchers in drug development and synthetic chemistry, offering in-depth mechanistic insights, a robust step-by-step protocol, and methods for product characterization. By explaining the causality behind procedural choices, such as solvent selection and stoichiometry, this document serves as both a practical protocol and an educational resource.

Mechanistic Insights: The S_N2 Pathway and Selectivity Control

The reaction between 1-pyridin-2-yl-ethylamine (a primary amine) and a 3-methoxypropyl halide proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4][5] The core of this reaction involves the lone pair of electrons on the primary amine's nitrogen atom acting as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide that bears the halogen leaving group.

Key Mechanistic Steps:

-

Nucleophilic Attack: The amine's nitrogen atom performs a "backside attack" on the carbon atom bonded to the halide, approaching from the side opposite the leaving group.[4] This concerted step involves the simultaneous formation of the new Carbon-Nitrogen bond and the cleavage of the Carbon-Halogen bond.[5]

-

Transition State: A transient, high-energy trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are partially bonded to the central carbon atom.[4]

-

Product Formation & Protonation: The reaction results in the formation of a protonated secondary amine (an ammonium salt).

-

Deprotonation: A base present in the reaction mixture abstracts the proton from the nitrogen atom, neutralizing the salt and yielding the final, uncharged secondary amine product. This step is crucial as it regenerates a nucleophilic species.

The primary challenge in this synthesis is controlling selectivity. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent S_N2 reaction that forms an undesired tertiary amine.[3]

Strategies for Achieving Mono-alkylation:

-

Stoichiometry: Utilizing a molar excess of the starting amine (1-pyridin-2-yl-ethylamine) ensures that the alkyl halide is more likely to encounter a molecule of the primary amine rather than the less abundant secondary amine product.[6][7]

-

Controlled Addition: Adding the alkyl halide dropwise to the reaction mixture maintains a low instantaneous concentration of the electrophile, further favoring the reaction with the more abundant primary amine.[8]

-

Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used solely to neutralize the hydrohalic acid (e.g., HBr) byproduct.[8] This prevents the protonation and deactivation of the starting amine nucleophile.

Below is a diagram illustrating the S_N2 reaction mechanism.

Caption: S_N2 Mechanism for N-Alkylation.

Experimental Protocol

This protocol details a general procedure for the alkylation of 1-pyridin-2-yl-ethylamine with 3-methoxypropyl bromide. The use of 3-methoxypropyl chloride is also feasible but may require more forcing conditions (e.g., higher temperature, addition of a catalytic amount of sodium iodide) due to the lower reactivity of chlorides compared to bromides as leaving groups.[5]

Materials and Equipment

| Reagents & Materials | Equipment |

| 1-pyridin-2-yl-ethylamine (≥98%) | Round-bottom flask with stir bar |

| 3-methoxypropyl bromide (≥98%) | Reflux condenser |

| Anhydrous Potassium Carbonate (K₂CO₃) | Heating mantle with temperature control |

| Anhydrous Acetonitrile (CH₃CN) or DMF | Nitrogen/Argon inlet |

| Ethyl Acetate (EtOAc) | Separatory funnel |

| Deionized Water | Rotary evaporator |

| Brine (Saturated aq. NaCl) | Glassware for extraction & drying |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Flash chromatography system |

| Silica Gel (for chromatography) | TLC plates (silica gel 60 F₂₅₄) |

| NMR Spectrometer, IR Spectrometer, Mass Spectrometer |

Step-by-Step Procedure

The overall experimental workflow is outlined in the diagram below.

Caption: High-level experimental workflow.

-

Reagent Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-pyridin-2-yl-ethylamine (1.22 g, 10.0 mmol, 2.0 eq.).

-

Add anhydrous acetonitrile (40 mL).

-

Add finely ground anhydrous potassium carbonate (2.07 g, 15.0 mmol, 3.0 eq.). Rationale: K₂CO₃ acts as a heterogeneous base to neutralize the HBr formed. Using a 3-fold excess ensures the reaction medium remains basic.

-

-

Reaction Assembly:

-

Attach a reflux condenser to the flask and place it in a heating mantle.

-

Flush the system with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction. Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

-

-

Alkyl Halide Addition:

-

In a separate vial, dissolve 3-methoxypropyl bromide (0.765 g, 5.0 mmol, 1.0 eq.) in anhydrous acetonitrile (10 mL).

-

Slowly add the 3-methoxypropyl bromide solution to the stirring amine mixture at room temperature over 20-30 minutes using a dropping funnel. Rationale: Slow addition helps control any initial exotherm and minimizes the concentration of the alkylating agent, thus favoring mono-alkylation.[8]

-

-

Reaction and Monitoring:

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-85 °C).

-

Stir the reaction at this temperature for 6-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

TLC System: 10% Methanol in Dichloromethane.

-

Visualization: UV light (254 nm) and/or staining (e.g., ninhydrin for primary amines).

-

The reaction is complete when the starting amine spot has significantly diminished.

-

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities, while the brine wash helps to break emulsions and begin the drying process.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Eluent System: A gradient of 2% to 10% methanol in dichloromethane is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(3-methoxypropyl)-1-(pyridin-2-yl)ethan-1-amine as a clear oil or solid.

-

Product Characterization

Unequivocal confirmation of the product, N-(3-methoxypropyl)-1-(pyridin-2-yl)ethan-1-amine, is achieved through a combination of spectroscopic techniques.[9]

| Technique | Expected Observations for Product Confirmation |

| ¹H NMR | Appearance of new signals corresponding to the 3-methoxypropyl group: a triplet around 3.3-3.5 ppm (-OCH₃), a triplet around 3.5-3.7 ppm (-CH₂-O), a multiplet around 1.7-1.9 ppm (-CH₂-), and a triplet around 2.6-2.8 ppm (-N-CH₂-). Disappearance of the broad singlet for the primary amine (-NH₂) protons. Appearance of a new, less broad singlet for the secondary amine (-NH) proton. |

| ¹³C NMR | Appearance of new carbon signals for the 3-methoxypropyl group, typically around 58 ppm (-OCH₃), 70 ppm (-CH₂-O), 45 ppm (-N-CH₂-), and 30 ppm (-CH₂-). |

| IR Spec. | Disappearance of the characteristic pair of N-H stretching bands for a primary amine (approx. 3300-3400 cm⁻¹). Appearance of a single, sharp N-H stretching band characteristic of a secondary amine (approx. 3300-3350 cm⁻¹).[9] Presence of a C-O-C ether stretch around 1100 cm⁻¹. |

| MS (ESI+) | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated exact mass of the protonated product (C₁₁H₁₈N₂O + H⁺). |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Insufficient reaction time or temperature. Inactive alkyl halide. | Extend reaction time and monitor by TLC. If using an alkyl chloride, consider adding a catalytic amount of NaI (Finkelstein reaction conditions) to generate the more reactive iodide in situ. Ensure reagents are of high purity. |

| Significant Over-alkylation | Alkyl halide added too quickly. Insufficient excess of primary amine. | Repeat the reaction, ensuring slow, dropwise addition of the alkyl halide. Increase the molar excess of the primary amine to 3 or 4 equivalents. |

| Difficult Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion to consume the starting material. Use a very shallow gradient during column chromatography or consider an alternative purification method like preparative HPLC if necessary. |

| No Reaction | Base is not effective. Amine is protonated. | Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered for maximum surface area. Consider using a stronger, non-nucleophilic base like DBU or a soluble organic base like triethylamine. |

References

-

Garg, N. K., Tan, M., & Johnson, M. T. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. [Link]

-

Chemistry LibreTexts. (2020). 9.4: Reaction of RX with NH₃ and amines. [Link]

-

Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

-

Garg, N. K., et al. (n.d.). Plausible mechanism for the base catalyzed N‐alkylation of amines with alcohols. ResearchGate. [Link]

-

Wikipedia. (n.d.). Amine alkylation. [Link]

-

Direct N-alkylation of amines with alcohols using AlCl₃ as a Lewis acid. (2014). [Link]

-

Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]

-

Chemistry Steps. (2025). SN2 Reaction Mechanism. [Link]

-

University of Wisconsin-Madison. (n.d.). Synthesis of Amines I. Amine Alkylation by SN2 reaction. [Link]

-

The Organic Chemistry Tutor. (2019). SN2 reactions of enamines and alkyl halides. YouTube. [Link]

-

Ley, S. V., et al. (n.d.). a) Equipment layout for the optimization of the amine alkylation.... ResearchGate. [Link]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

-

Varma, R. S., & Kumar, D. (2007). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface. Green Chemistry. [Link]

-

Salvatore, R. N., et al. (2014). Selective N-alkylation of primary amines with R–NH₂·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

-

OChemOnline. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

-

Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were.... [Link]

-

Sommer, H. Z., et al. (1969). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Gheryani, A., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ChemProc. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. [Link]

- Google Patents. (n.d.).

Sources

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SN2 Reaction Mechanism [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tminehan.com [tminehan.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Preparation of Pharmaceutical Intermediates using (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

[1]

Abstract & Strategic Significance

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (CAS: 1346599-94-3) is a high-value secondary amine building block used extensively in modern medicinal chemistry.[1] Its structural dualism—combining a lipophilic, aromatic 1-(pyridin-2-yl)ethyl pharmacophore with a polar, solubility-enhancing 3-methoxypropyl tail—makes it a critical intermediate for optimizing Drug-Like Properties (DLP).[1]

This amine appears frequently in patent literature regarding Kinase Inhibitors (e.g., TOR, Kv1.3 modulators) and Antiviral agents (HIV maturation inhibitors) .[1] It serves as a "decorator" moiety, typically introduced late in the synthesis via Nucleophilic Aromatic Substitution (

This guide provides a validated protocol for the synthesis of the intermediate itself and its downstream application in generating pharmaceutical scaffolds.[1]

Chemical Properties & Handling[1][2]

| Property | Specification |

| IUPAC Name | N-(3-methoxypropyl)-1-(pyridin-2-yl)ethan-1-amine |

| Molecular Formula | |

| Molecular Weight | 194.27 g/mol |

| Appearance | Pale yellow to colorless oil |

| Solubility | Soluble in DCM, MeOH, EtOH, EtOAc; Sparingly soluble in water (pH > 8) |

| pKa (Calc) | ~8.5 (secondary amine), ~5.2 (pyridine nitrogen) |

| Storage | 2–8°C, under Argon/Nitrogen (Hygroscopic; absorbs |

Handling Precaution: As with many pyridine derivatives, this compound acts as a Lewis base.[1] Avoid prolonged exposure to air to prevent carbamate formation.[1]

Synthetic Pathways: Overview

The preparation and utilization of this intermediate follow a logical workflow. The synthesis relies on the reductive amination of 2-acetylpyridine, a reaction that requires specific Lewis acid activation due to the electron-deficient nature of the pyridine ring.[1]

Workflow Diagram

Figure 1: Strategic workflow for the synthesis and application of the target amine.

Protocol A: Preparation of the Intermediate

Reaction Type: Reductive Amination (Titanium-Mediated)

Rationale: Direct reductive amination of 2-acetylpyridine is sluggish due to steric hindrance and the electron-withdrawing pyridine ring.[1] The use of Titanium(IV) isopropoxide (

Materials

-

2-Acetylpyridine (1.0 eq): 12.1 g (100 mmol)[1]

-

3-Methoxypropylamine (1.2 eq): 10.7 g (120 mmol)[1]

-

Titanium(IV) isopropoxide (1.5 eq): 42.6 g (150 mmol)[1]

-

Sodium Borohydride (

) (1.5 eq): 5.7 g (150 mmol)[1] -

Solvents: THF (anhydrous), Methanol, Ethyl Acetate.[1]

Step-by-Step Methodology

-

Imine Formation (Dehydration):

-

In a flame-dried 500 mL Round Bottom Flask (RBF) equipped with a stir bar and nitrogen inlet, charge 2-Acetylpyridine (12.1 g) and anhydrous THF (100 mL).

-

Add 3-Methoxypropylamine (10.7 g) in one portion.

-

Add Titanium(IV) isopropoxide (42.6 g) dropwise over 10 minutes. Note: The solution will warm slightly and turn yellow/orange.[1]

-

Stir the mixture at ambient temperature (

) for 12–16 hours. -

Checkpoint: Monitor by TLC (or NMR aliquot).[1] Disappearance of the ketone carbonyl signal (

~200 ppm in

-

-

Reduction:

-

Cool the reaction mixture to

using an ice bath. -

Dilute with Methanol (50 mL). Caution: Exothermic.[1]

-

Add Sodium Borohydride (5.7 g) portion-wise over 20 minutes. Maintain internal temperature

. -

Remove ice bath and allow to stir at room temperature for 2 hours.

-

-

Quench & Workup (Critical Step):

-

The reaction mixture will be a viscous slurry containing Titanium salts.[1] Proper quenching is vital for filtration.[1]

-

Cool to

. Slowly add 1N NaOH (50 mL) to hydrolyze the titanates.[1] A white/grey precipitate ( -

Dilute with Ethyl Acetate (200 mL).[1]

-

Add Celite (20 g) and stir vigorously for 15 minutes.

-

Filter through a pad of Celite.[1] Wash the pad with Ethyl Acetate (2 x 100 mL).[1]

-

-

Purification:

-

Transfer filtrate to a separatory funnel.[1] Wash with Brine (100 mL).[1]

-

Dry the organic layer over

, filter, and concentrate in vacuo.[1] -

Distillation: The crude oil can be purified by Kugelrohr distillation (high vacuum) or used directly if purity >95% (by NMR).[1]

-

Yield: Expected yield 75–85% (approx. 14.5–16.5 g).[1]

-

Protocol B: Application in Pharmaceutical Synthesis ( Coupling)

Context: This protocol demonstrates attaching the amine to a 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold, a common motif in JAK/STAT kinase inhibitors.[1]

Materials

-

Substrate: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

-

Reagent: (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (1.2 eq)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

-

Solvent: n-Butanol or DMSO.[1]

Methodology

-

Setup:

-

In a pressure vial (microwave compatible) or RBF, dissolve the Chloro-substrate (1.0 mmol) in n-Butanol (5 mL).

-

-

Addition:

-

Reaction:

-

Thermal: Heat to

for 12 hours. -

Microwave (Preferred): Heat to

for 45 minutes.

-

-

Workup:

-

Purification:

Analytical Validation (QC)

To validate the identity of the synthesized intermediate, look for these diagnostic signals:

| Method | Diagnostic Signal | Interpretation |

| Pyridine | ||

| Chiral methine ( | ||

| Methoxy group ( | ||

| Methyl doublet of the ethyl group.[1] | ||

| LC-MS | Consistent with formula |

References

-

Santa Cruz Biotechnology. (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine Product Data.[1] Retrieved from [1]

-

Vippagunta, S. et al. Crystalline forms of Kinase Inhibitors.[1] Patent WO2011073269A1 (Kv1.3 Modulators).[1] Retrieved from

-

Bhattacharjee, A. et al. Pyridine-based Inhibitors for HIV Maturation.[1] Patent WO2013090664A1.[1] Retrieved from

-

Mattson, R. J. et al. An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride.[1] J. Org.[1] Chem. 1990, 55, 2552–2554.[1] (Foundational method for Protocol A).

Application Notes and Protocols: Strategic Solvent Selection for Reactions Involving (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine

Introduction: Understanding the Molecular Landscape

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine is a multifunctional molecule presenting unique challenges and opportunities in synthetic chemistry. A comprehensive understanding of its structural components is paramount for rational solvent selection, which in turn governs reaction efficiency, selectivity, and ease of purification.

This molecule comprises four key features:

-

A Secondary Amine: The most reactive site for many transformations, acting as a potent nucleophile. Its reactivity is sterically hindered by two adjacent groups.

-

A Pyridine Ring: A basic aromatic heterocycle that can act as a ligand for metal catalysts, a base, or be the site of electrophilic substitution under harsh conditions. Its nitrogen atom can also influence the acidity of adjacent protons.

-

An Ether Linkage (Methoxy-propyl group): This group introduces polarity and potential for hydrogen bonding, influencing the molecule's solubility. It is generally inert under most reaction conditions.

-

A Chiral Center: The carbon atom attached to the pyridine ring and the nitrogen is a stereocenter. Solvent choice can be critical in reactions where the integrity of this center must be maintained.

The interplay of these functional groups dictates the molecule's overall polarity, basicity, and nucleophilicity. The presence of both a Lewis basic pyridine nitrogen and a Brønsted-Lowry basic secondary amine, along with an ether oxygen, allows for a wide range of interactions with solvent molecules. This guide provides a framework for selecting the optimal solvent for key transformations involving this versatile amine.

Physicochemical Properties: A Predictive Overview

| Property | Predicted Value/Characteristic | Implication for Solvent Selection |

| Polarity | Moderately Polar | Likely soluble in a range of solvents from ethers and chlorinated solvents to polar aprotics. |

| Basicity (pKa) | Two basic centers: Pyridine N (~5-6), Secondary Amine N (~10-11) | Can be protonated in acidic media. The amine is a stronger base and will react preferentially. |

| Hydrogen Bonding | The secondary amine is a hydrogen bond donor and acceptor. The ether and pyridine are acceptors. | Protic solvents can solvate the amine, potentially reducing its nucleophilicity. |

| LogP (Predicted) | Low to moderate | Suggests good solubility in polar organic solvents and potentially some water miscibility.[2] |

Core Reactions and Solvent Selection Strategies

N-Alkylation: Expanding the Scaffold

N-alkylation of the secondary amine is a fundamental transformation. This reaction typically proceeds via an S(_N)2 mechanism, where the amine attacks an alkyl halide or sulfonate. The choice of solvent is critical to promote the desired reaction while minimizing side reactions.

Causality of Solvent Choice:

-

Polar Aprotic Solvents (Recommended): Solvents like Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , and Dimethyl Sulfoxide (DMSO) are ideal. They possess high dielectric constants, which stabilize the charged transition state of the S(_N)2 reaction, thereby increasing the reaction rate. Crucially, they lack acidic protons, so they do not protonate the amine, which would deactivate it as a nucleophile.

-

Ethereal Solvents: Tetrahydrofuran (THF) or 1,4-Dioxane can be used, often with a non-nucleophilic base like potassium carbonate or cesium carbonate.[3] These solvents are less polar than DMF or DMSO, so reactions may be slower.

-

Protic Solvents (Generally Avoid): Alcohols (e.g., ethanol, methanol) can solvate both the amine nucleophile and the halide leaving group through hydrogen bonding. This "caging" effect can significantly slow down the reaction rate. Furthermore, the solvent itself can compete as a nucleophile.

-

Non-Polar Solvents (Avoid): Solvents like hexane or toluene are generally poor choices as they cannot effectively solvate the charged intermediates and starting materials, leading to very slow reaction rates and poor solubility.

Solvent Compatibility Matrix for N-Alkylation:

| Solvent | Type | Suitability | Rationale & Key Considerations |

| Acetonitrile (ACN) | Polar Aprotic | Excellent | Good balance of polarity and boiling point. Easy to remove under vacuum. |

| DMF | Polar Aprotic | Excellent | High polarity accelerates reaction. High boiling point allows for heating. Can be difficult to remove. |

| DMSO | Polar Aprotic | Good | Very high polarity. Can be useful for unreactive alkyl halides. Very high boiling point. |

| THF | Moderately Polar Aprotic | Good | Good for reactions with strong bases (e.g., NaH). Lower boiling point. |

| Dichloromethane (DCM) | Aprotic | Fair | Lower polarity may result in slower reactions. Useful for room temperature transformations. |

| Ethanol/Methanol | Polar Protic | Poor | Solvates nucleophile, reducing reactivity. Can compete in the reaction. |

N-Acylation (Amide Formation): Introducing Carbonyl Functionality

The reaction of the amine with an acylating agent (e.g., acyl chloride or anhydride) to form an amide is typically fast and exothermic. The primary role of the solvent here is to provide a medium for the reaction and to dissolve the starting materials. A base is often required to neutralize the acid byproduct (e.g., HCl).

Causality of Solvent Choice:

-

Aprotic Solvents (Recommended): Dichloromethane (DCM) , Chloroform , THF , or Ethyl Acetate are excellent choices. They are unreactive towards the acylating agent and provide good solubility for the reactants.

-

Pyridine as Solvent and Base: Pyridine can be used as both the solvent and the acid scavenger. It can also act as a nucleophilic catalyst, activating the acylating agent.[4]

-

Protic Solvents (Avoid): Alcohols and water will readily react with the acylating agent, consuming it and leading to unwanted byproducts.

Protocol Visualization: N-Acylation Workflow

Caption: Workflow for a typical N-acylation reaction.

Enamine Formation: Reaction with Carbonyls

Secondary amines react with aldehydes or ketones to form enamines in an acid-catalyzed condensation reaction.[5][6] The key to successful enamine formation is the efficient removal of the water byproduct to drive the equilibrium towards the product.

Causality of Solvent Choice:

-

Azeotropic Solvents (Recommended): Toluene or Benzene are the solvents of choice. They form an azeotrope with water, allowing for its removal using a Dean-Stark apparatus. This is a critical factor for achieving high yields.

-

High Boiling Aprotic Solvents: If a Dean-Stark apparatus is not used, a high-boiling solvent like DMF or DMSO can be employed in conjunction with a dehydrating agent (e.g., molecular sieves).

-

Protic Solvents (Avoid): The presence of excess water or alcohol will prevent the reaction from going to completion.

Solvent Selection Logic for Enamine Synthesis

Caption: Decision tree for solvent selection in enamine formation.

Experimental Protocols

Protocol 1: N-Alkylation of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine with Benzyl Bromide

This protocol describes a standard procedure for the N-alkylation of the title compound.

Materials:

-

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Nitrogen or Argon inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine and anhydrous potassium carbonate.

-

Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the amine.

-

Stir the suspension at room temperature for 10 minutes.

-

Add benzyl bromide dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the desired N-benzylated product.

Protocol 2: N-Acylation of (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine with Acetyl Chloride

This protocol provides a general method for the formation of an amide from the title compound.[7]

Materials:

-

(3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine (1.0 eq)

-

Triethylamine (TEA) (1.2 eq) or Pyridine (2.2 eq)

-

Acetyl chloride (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with stir bar

-

Dropping funnel

-

Nitrogen or Argon inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (3-Methoxy-propyl)-(1-pyridin-2-yl-ethyl)-amine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of acetyl chloride in anhydrous DCM dropwise via a dropping funnel over 15 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-